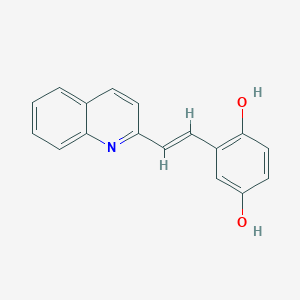
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is a compound that features a quinoline moiety attached to a benzene ring through a vinyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol typically involves the condensation of quinoline-2-carbaldehyde with 2,5-dihydroxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit angiogenesis.
Medicine: Studied for its potential therapeutic effects in treating diseases like colorectal cancer.
Industry: Used in the development of fluorescent dyes and materials for optoelectronic applications.
Mecanismo De Acción
The mechanism of action of (E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol involves its interaction with molecular targets such as cysteinyl leukotriene receptors. By binding to these receptors, the compound can inhibit angiogenesis, which is crucial for its anti-cancer properties . The pathways involved include the inhibition of vascular endothelial growth factor (VEGF) signaling, which is essential for blood vessel formation.
Comparación Con Compuestos Similares
Similar Compounds
Quininib: A similar compound with anti-angiogenic properties.
BODIPY Dyes: Compounds with similar structural features used in fluorescent dye applications.
Uniqueness
(E)-2-(2-(Quinolin-2-yl)vinyl)benzene-1,4-diol is unique due to its dual functionality as both a potential therapeutic agent and a material for optoelectronic applications. Its ability to inhibit angiogenesis while also being used in the development of fluorescent dyes sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H13NO2 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
2-[(E)-2-quinolin-2-ylethenyl]benzene-1,4-diol |
InChI |
InChI=1S/C17H13NO2/c19-15-9-10-17(20)13(11-15)6-8-14-7-5-12-3-1-2-4-16(12)18-14/h1-11,19-20H/b8-6+ |
Clave InChI |
AJWZPCJLZJPJJG-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=C(C=CC(=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


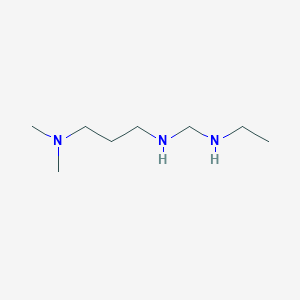

![4H-[1,3]dioxino[4,5-d]pyrimidine](/img/structure/B13106175.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)


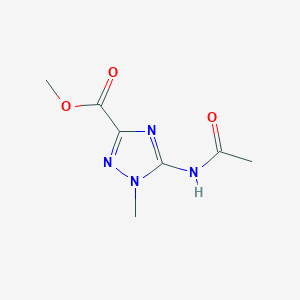
![7-Hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13106221.png)

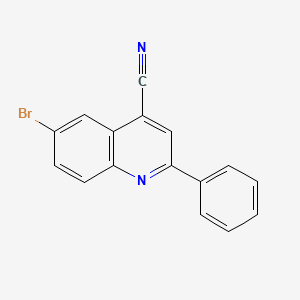
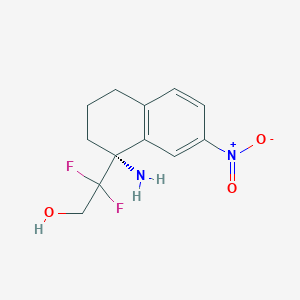
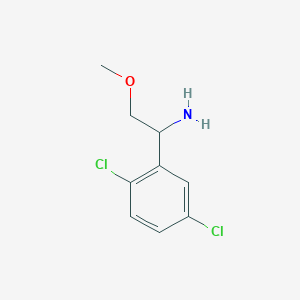

![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
